molecular formula C9H9NOS B1276173 2-(Benzo[d]thiazol-2-yl)ethanol CAS No. 46055-91-8

2-(Benzo[d]thiazol-2-yl)ethanol

Cat. No.: B1276173
CAS No.: 46055-91-8
M. Wt: 179.24 g/mol
InChI Key: LRMUYWUZEQHQLA-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)ethanol is a heterocyclic compound that features a benzothiazole ring fused with an ethanol group.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-6-5-9-10-7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMUYWUZEQHQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407082
Record name 2-(1,3-Benzothiazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46055-91-8
Record name 2-(1,3-Benzothiazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol typically involves the reaction of 2-aminothiophenol with various esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate. These reactions are often carried out in the presence of a catalyst and under controlled temperature conditions . For instance, the condensation of 2-aminothiophenol with benzaldehydes in ethanol, using a catalytic quantity of glacial acetic acid, is a common method . Additionally, microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of nonocatalysts and solvent-free conditions has been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d]thiazol-2-yl)ethanol is unique due to its specific structure, which combines the benzothiazole ring with an ethanol group. This combination enhances its solubility and reactivity, making it more versatile for various applications compared to its analogs .

Biological Activity

2-(Benzo[d]thiazol-2-yl)ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazole moiety, which is known for its pharmacological significance. The compound can be synthesized through various methods, including the Knoevenagel condensation reaction, which has been shown to yield high-purity products under optimized conditions.

Target Interactions

Research indicates that compounds containing the benzothiazole structure often interact with multiple biological targets. Notably, this compound has been studied for its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to DNA double-strand breaks, resulting in cell cycle arrest and apoptosis in cancer cells.

Enzyme Inhibition

The compound has also been identified as a selective inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. Inhibition of AChE can have therapeutic implications for neurodegenerative diseases such as Alzheimer's disease .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound and its derivatives. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .

Anti-inflammatory Effects

In addition to anticancer activity, benzothiazole derivatives have demonstrated anti-inflammatory properties. These effects are attributed to the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines.

Table: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 Value (µM)Reference
Acetylcholinesterase InhibitionCompetitive inhibition64
Anticancer ActivityHepG2 cell line2.38
HCT116 cell line1.54
MCF-7 cell line4.52
Anti-inflammatoryCytokine modulation-

Dosage and Toxicity Studies

The biological effects of this compound are dose-dependent. Lower doses may exhibit minimal toxicity while effectively inducing desired biochemical responses. Conversely, higher doses can lead to severe DNA damage and increased cytotoxicity.

Q & A

Q. What are the common synthetic routes for preparing 2-(benzo[d]thiazol-2-yl)ethanol and its derivatives?

The synthesis typically involves condensation reactions starting from 2-aminothiophenol. For example, ethyl-2-benzothiazolyl acetate can be synthesized via reactions with diethyl malonate or ethyl cyanoacetate under thermal conditions (120°C for 30 minutes), followed by ethanol trituration to isolate the product . Alternatively, hydrazide derivatives are prepared by reacting ethyl-2-benzothiazolyl acetate with hydrazine hydrate . These methods yield intermediates that can be further functionalized, such as through Schiff base formation with aldehydes or heterocyclic coupling .

Q. How can the purity and structural integrity of this compound derivatives be verified experimentally?

Characterization relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1710 cm⁻¹, N-H stretches at ~3269 cm⁻¹) .
  • NMR confirms regiochemistry and substitution patterns, particularly for hydrazone derivatives .
  • Melting point analysis ensures purity, with deviations >2°C indicating impurities .
  • Elemental analysis validates molecular composition .

Q. What are the key challenges in optimizing yields for benzothiazole-based syntheses?

Reaction conditions significantly impact yields:

  • Temperature control : Overheating may lead to side products (e.g., decomposition of cyanoacetate intermediates) .
  • Solvent selection : Ethanol is preferred for trituration to avoid solubility issues .
  • Catalyst use : Triethylamine (TEA) improves cyclization efficiency in heterocyclic couplings (e.g., 76% yield for tris(thiazole) derivatives) .

Advanced Research Questions

Q. How do photophysical properties of this compound derivatives enable applications in fluorescence sensing?

Derivatives like MTPIM-HBT exhibit synergistic aggregation-induced emission (AIE) , excited-state intramolecular proton transfer (ESIPT) , and intramolecular charge transfer (ICT) effects. The hydroxyl group in MTPIM-HBT acts as a tunable moiety, enhancing Stokes shifts and enabling ratiometric detection of analytes like carbon monoxide . These properties are critical for designing sensors with high selectivity and sensitivity in biological imaging .

Q. What mechanistic insights explain the biological activity of benzothiazole derivatives, such as anti-inflammatory or antimicrobial effects?

  • Anti-inflammatory activity : Derivatives like N-(benzo[d]thiazol-2-yl)benzamides inhibit cyclooxygenase-2 (COX-2) via π-π stacking and hydrogen bonding, as shown by molecular docking studies .
  • Antimicrobial activity : Substituents like electron-withdrawing groups (e.g., -NO₂) enhance interactions with bacterial enzymes (e.g., enoyl-ACP reductase) .
  • Cytotoxicity : Thiol-containing derivatives disrupt redox balance in cancer cells by depleting NADH, as observed in in vitro assays .

Q. How can contradictions in catalytic efficiency for benzothiazole functionalization be resolved?

Discrepancies in photocatalyzed reactions (e.g., amination yields) arise from:

  • Substrate electronic effects : Electron-deficient benzothiazoles (e.g., nitrile-containing derivatives) show higher reactivity due to improved radical stabilization .
  • Catalyst choice : Ru(bpy)₃²⁺ outperforms organic dyes in electron-deficient systems but requires rigorous oxygen exclusion . Systematic optimization of solvent polarity (e.g., acetonitrile vs. DMF) and light intensity (e.g., 10W blue LED) can mitigate these issues .

Q. What computational methods are suitable for predicting the reactivity of benzothiazole derivatives?

  • Density Functional Theory (DFT) : Models electron correlation effects using functionals like B3LYP to predict reaction pathways and transition states .
  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability, critical for designing enzyme inhibitors .
  • QSAR modeling : Links structural descriptors (e.g., Hammett constants) to biological activity, aiding in lead optimization .

Methodological Considerations

  • Synthesis scalability : Multi-step reactions (e.g., hydrazide → Schiff base → triazole) require purification after each step to avoid cross-contamination .
  • Fluorescence assays : Quenching effects from solvents like DMSO must be controlled by using low concentrations (<1% v/v) .
  • Biological testing : IC₅₀ values should be validated with positive controls (e.g., ibuprofen for anti-inflammatory assays) to ensure assay reliability .

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